molecular formula C22H20ClN5O2 B2822452 N-(3-chloro-4-methylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895004-99-6

N-(3-chloro-4-methylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

货号: B2822452
CAS 编号: 895004-99-6
分子量: 421.89
InChI 键: DOIBGXCPLIXSKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, a bicyclic heterocycle with a fused pyrazole-pyrimidine system. Key substituents include:

  • 3-Chloro-4-methylphenyl group: Attached via an acetamide linker, contributing hydrophobicity and steric bulk.
  • 2,4-Dimethylphenyl group: Positioned at the pyrazole N1, enhancing aromatic interactions and modulating electronic properties.

属性

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c1-13-4-7-19(15(3)8-13)28-21-17(10-25-28)22(30)27(12-24-21)11-20(29)26-16-6-5-14(2)18(23)9-16/h4-10,12H,11H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIBGXCPLIXSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of N-(3-chloro-4-methylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the 3-chloro-4-methylphenyl and 2,4-dimethylphenyl groups through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

化学反应分析

N-(3-chloro-4-methylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Anticancer Activity

Research indicates that compounds similar to N-(3-chloro-4-methylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exhibit significant anticancer properties. The pyrazolo[3,4-d]pyrimidine scaffold has been associated with the inhibition of various kinases involved in cancer cell proliferation and survival. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.

Case Study: A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives, where one derivative demonstrated IC50 values in the low micromolar range against breast cancer cells .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Pyrazolo[3,4-d]pyrimidines are known to inhibit pro-inflammatory cytokine production and modulate immune responses. This suggests potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Research Insight: A recent article in Pharmacology Reports discussed how similar compounds reduced levels of TNF-alpha and IL-6 in animal models of inflammation, indicating their therapeutic potential .

Neurological Applications

There is emerging evidence that compounds with similar structures may have neuroprotective effects. The ability to cross the blood-brain barrier makes pyrazolo[3,4-d]pyrimidines attractive candidates for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Case Study: In a study involving neurodegeneration models, a derivative of this compound showed promise in reducing oxidative stress markers and improving cognitive function .

Data Table: Summary of Research Findings

Application AreaCompound ActivityReference
AnticancerInduces apoptosis in cancer cell linesJournal of Medicinal Chemistry
Anti-inflammatoryReduces TNF-alpha and IL-6 levelsPharmacology Reports
NeurologicalNeuroprotective effects; reduces oxidative stressNeuroscience Letters

作用机制

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structural Analogs

Pyrazolo[3,4-d]pyrimidinone Derivatives

2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide (CAS: 778623-11-3)
  • Structural Differences :
    • Pyrazole N1 substituent: 3-Chlorophenyl (vs. 2,4-dimethylphenyl in the target compound).
    • Acetamide substituent: Methyl group (vs. 3-chloro-4-methylphenyl).
  • Impact :
    • Reduced steric hindrance due to lack of methyl groups on the phenyl ring.
    • Lower molecular weight (MW: ~349 g/mol vs. ~434 g/mol for the target compound).
    • Altered solubility due to differences in hydrophobicity .
Example 83 from
  • Structure : Contains a chromen-4-one moiety and fluorophenyl groups.
  • Key Data :
    • Melting point: 302–304°C (indicative of high crystallinity).
    • Mass: 571.198 (M⁺+1), significantly higher than the target compound.

Pyrazolo[3,4-b]pyridine Derivatives

Compound 4g ()
  • Structure : 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide.
  • Key Data :
    • Melting point: 221–223°C.
    • IR: 1682 cm⁻¹ (C=O stretch).
    • MW: 536 g/mol.
  • Comparison :
    • The trifluoromethyl group increases polarity and acid resistance compared to the target compound’s chloro-methylphenyl group.
    • Similar acetamide linkage but divergent heterocyclic cores (pyridine vs. pyrimidine) affect electronic distribution .
Compound 4h ()
  • Structure : Features a nitro group on the acetamide’s phenyl ring.
  • Key Data :
    • Melting point: 231–233°C.
    • IR: 1668 cm⁻¹ (C=O stretch).
    • MW: 513 g/mol.
  • Lower thermal stability compared to the target compound, as inferred from melting points .

Oxadiazole and Thiophene-Containing Analogs

N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide ()
  • Structural Highlights: Oxadiazole ring (electron-deficient) vs. pyrazolopyrimidinone. Methoxy group improves solubility.
  • Comparison :
    • Oxadiazole’s rigidity may reduce conformational flexibility, impacting binding kinetics.
    • Higher polarity due to methoxy and oxadiazole groups .
Thiophene-Based Pyrimidines ()
  • Example: 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine.
  • Comparison: Thiophene’s electron-rich nature contrasts with the dimethylphenyl group in the target compound. Nitrophenoxy group introduces strong electron-withdrawing effects, altering reactivity .

Physicochemical Properties

Property Target Compound Compound 4g Example 83
Molecular Weight ~434 g/mol 536 g/mol 571 g/mol
Melting Point Not reported 221–223°C 302–304°C
Key Functional Groups Chloro, methyl, acetamide Trifluoromethyl Fluorine, chromenone
  • Solubility Trends: Trifluoromethyl (4g) > chloro-methyl (target) > chromenone (Example 83) due to polarity differences.

常见问题

Q. What are the critical parameters for optimizing the synthesis of this compound?

Methodological Answer: The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key parameters include:

  • Temperature : Pyrazolo-pyrimidine core formation often requires reflux in solvents like ethanol or DMF (80–100°C) to achieve cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions for acetamide coupling .
  • Catalysts : Use of palladium or copper catalysts in cross-coupling reactions for aryl group introduction .
  • Reaction time : Extended times (12–24 hours) improve yields in cyclization steps but risk side-product formation .
    Optimization strategy : Employ Design of Experiments (DoE) to evaluate interactions between variables like temperature, solvent polarity, and catalyst loading.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the pyrazolo-pyrimidine core and substituent positions. For example, aromatic protons in the 3-chloro-4-methylphenyl group appear as distinct doublets (δ 7.2–7.6 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 407.9 for [M+H]+) and detects isotopic patterns consistent with chlorine substitution .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate cytotoxicity. Include positive controls (e.g., doxorubicin) and solvent controls .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to identify potential targets .
  • Antimicrobial activity : Use agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting MIC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve this compound’s efficacy?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing 2,4-dimethylphenyl with fluorinated or methoxy-substituted rings) to assess impact on target binding .
  • Bioisosteric replacement : Replace the acetamide linker with sulfonamide or urea groups to enhance metabolic stability .
  • Computational tools : Use molecular docking (AutoDock Vina) to predict interactions with kinase active sites, prioritizing analogs with improved binding scores .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns)?

Methodological Answer:

  • Tautomerism analysis : For compounds exhibiting amine/imine ratio discrepancies (e.g., 50:50 in pyrazolo-pyrimidine derivatives), use variable-temperature NMR to identify tautomeric equilibria .
  • Impurity profiling : Employ LC-MS to detect trace by-products (e.g., uncyclized intermediates) that may skew integration values .
  • X-ray crystallography : Resolve ambiguous proton assignments by comparing experimental NMR data with crystal structure-derived chemical shifts .

Q. What methodologies are recommended for studying this compound’s pharmacokinetics?

Methodological Answer:

  • ADME profiling :
    • Absorption : Caco-2 cell monolayers predict intestinal permeability (Papp values >1 × 10⁻⁶ cm/s suggest oral bioavailability) .
    • Metabolism : Incubate with human liver microsomes (HLMs) to identify CYP450-mediated metabolites via LC-QTOF-MS .
    • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (%fu) .

Q. How can molecular modeling guide the optimization of target selectivity?

Methodological Answer:

  • Docking studies : Compare binding poses in homologous kinases (e.g., EGFR vs. HER2) to identify selectivity-determining residues. For example, the chloro-substituted phenyl group may clash with HER2’s Leu796, reducing off-target effects .
  • Molecular dynamics (MD) : Simulate ligand-protein complexes (GROMACS) to assess stability of hydrogen bonds with key residues (e.g., Met793 in EGFR) .

Q. What experimental approaches validate proposed reaction mechanisms during synthesis?

Methodological Answer:

  • Isotopic labeling : Use 13C-labeled precursors to track acetamide incorporation via NMR .
  • Kinetic studies : Monitor intermediate formation via in-situ FTIR to identify rate-limiting steps (e.g., cyclization vs. acylation) .
  • Trapping experiments : Add radical scavengers (e.g., TEMPO) to confirm/rule out radical pathways in palladium-catalyzed steps .

Q. How can researchers assess this compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC to identify labile sites (e.g., pyrimidine ring oxidation) .
  • Photostability : Use ICH Q1B guidelines with UV light exposure (320–400 nm) to evaluate photosensitivity .

Q. What strategies are effective for studying synergistic effects with other therapeutics?

Methodological Answer:

  • Combination index (CI) : Use Chou-Talalay assays to quantify synergy (CI <1) with standard chemotherapeutics (e.g., cisplatin) .
  • Transcriptomic profiling : RNA-seq of treated cells identifies pathways (e.g., apoptosis, DNA repair) modulated by the compound-drug combination .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。